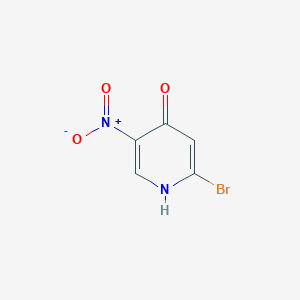

2-Bromo-4-hydroxy-5-nitropyridine

Beschreibung

This compound features a pyridine ring substituted with bromine (position 2), a hydroxyl group (position 4), and a nitro group (position 5). Such substitutions influence its physical, chemical, and reactive behavior. Hydroxy and nitro groups typically enhance intermolecular interactions (e.g., hydrogen bonding) and electronic effects, which can increase melting points and alter reactivity compared to non-hydroxylated analogs .

Eigenschaften

IUPAC Name |

2-bromo-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-5-1-4(9)3(2-7-5)8(10)11/h1-2H,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLKJRHKZOTPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720861 | |

| Record name | 2-Bromo-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54079-67-3 | |

| Record name | 2-Bromo-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydroxy-5-nitropyridine typically involves the nitration of 2-bromo-4-hydroxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 2-Bromo-4-hydroxy-5-nitropyridine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-hydroxy-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of 2-substituted-4-hydroxy-5-nitropyridine derivatives.

Reduction: Formation of 2-bromo-4-hydroxy-5-aminopyridine.

Oxidation: Formation of 2-bromo-4-oxo-5-nitropyridine.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-hydroxy-5-nitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-hydroxy-5-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physical Properties

The table below compares 2-Bromo-4-hydroxy-5-nitropyridine (inferred properties) with structurally related compounds from the evidence:

Key Observations:

- Hydroxy Group Impact: The hydroxy-substituted analog 5-Bromo-2-hydroxy-3-nitropyridine (CAS 15862-34-7) exhibits a significantly higher melting point (246–250°C) compared to non-hydroxylated derivatives like 2-Bromo-5-nitropyridine (139–141°C). This is attributed to hydrogen bonding between hydroxyl and nitro groups .

- Substituent Position Effects : The position of nitro and bromine groups alters electronic distribution. For example, 2-Bromo-5-nitropyridine has a nitro group in the para position relative to bromine, while 2-Bromo-4-nitropyridine places nitro meta to bromine. Such differences influence reactivity in substitution and coupling reactions .

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-4-hydroxy-5-nitropyridine with high purity?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of a pyridine precursor. Key steps include:

- Bromination : Introduce bromine at position 2 using a brominating agent (e.g., PBr₃ or HBr/H₂O₂) under controlled low temperatures (0–5°C) to minimize side reactions .

- Nitration : Perform nitration at position 5 using a mixed acid system (HNO₃/H₂SO₄) at 50–60°C, with gradual reagent addition to prevent exothermic decomposition .

- Hydroxylation : Introduce the hydroxyl group via hydrolysis of a protected intermediate (e.g., methoxy group) using acidic or basic conditions.

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, validated by HPLC (retention time comparison) and melting point analysis (160–164°C range) .

Q. What safety protocols should be followed when handling 2-Bromo-4-hydroxy-5-nitropyridine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impermeable gloves (nitrile), safety goggles, and a lab coat. Use a NIOSH-approved respirator (N95 or higher) if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic decomposition gases (e.g., NOₓ, HBr) .

- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Q. Which analytical techniques are optimal for characterizing 2-Bromo-4-hydroxy-5-nitropyridine?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting) and FT-IR to identify functional groups (O-H stretch at ~3200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards .

- Elemental Analysis : Validate molecular formula (C₅H₃BrN₂O₃) via combustion analysis or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure of 2-Bromo-4-hydroxy-5-nitropyridine?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy for nitro and hydroxyl groups .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(d,p) for electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine force constants .

Q. How can researchers resolve contradictory reactivity data in cross-coupling reactions involving 2-Bromo-4-hydroxy-5-nitropyridine?

- Methodological Answer :

- Systematic Screening : Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. THF) to identify optimal conditions .

- In Situ Monitoring : Use UV-Vis spectroscopy or reaction calorimetry to track intermediate formation and exothermicity .

- Computational Modeling : Calculate transition states for competing pathways (e.g., C-Br vs. C-NO₂ activation) using DFT .

Q. What strategies enhance regioselectivity in nucleophilic substitution reactions of 2-Bromo-4-hydroxy-5-nitropyridine?

- Methodological Answer :

- Electrostatic Analysis : Generate molecular electrostatic potential (MEP) maps to predict electrophilic sites (e.g., C-2 bromine vs. C-5 nitro group) .

- Kinetic Control : Perform reactions at low temperatures (−20°C) to favor kinetically controlled products (e.g., SNAr at C-2) .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetylation) to direct substitution to the bromine site .

Q. How do thermal degradation pathways of 2-Bromo-4-hydroxy-5-nitropyridine vary under oxidative vs. inert conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under air (oxidative) vs. nitrogen (inert) to identify decomposition stages (e.g., nitro group loss at ~200°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., HBr, NO₂ under oxidative conditions; Br₂ under inert) .

- DFT Simulations : Model bond dissociation energies (BDEs) to predict primary degradation pathways (e.g., C-Br cleavage vs. ring opening) .

Q. What methodologies mitigate hygroscopicity and improve storage stability of 2-Bromo-4-hydroxy-5-nitropyridine?

- Methodological Answer :

- Desiccant Storage : Store in airtight containers with silica gel or molecular sieves to limit moisture absorption .

- Low-Temperature Preservation : Maintain samples at 0–6°C in amber vials to prevent photodegradation and thermal decomposition .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to determine shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.